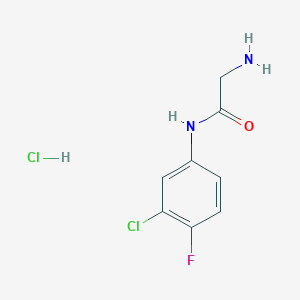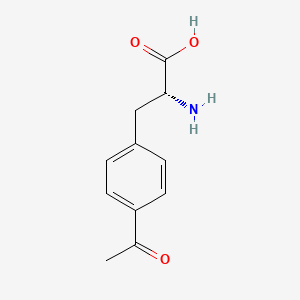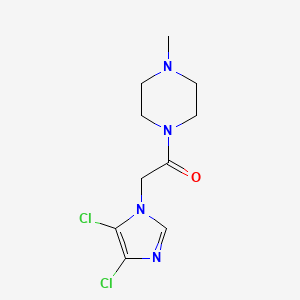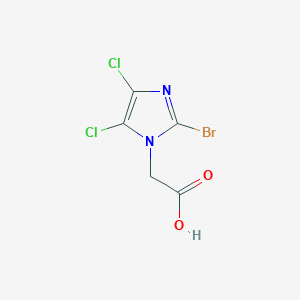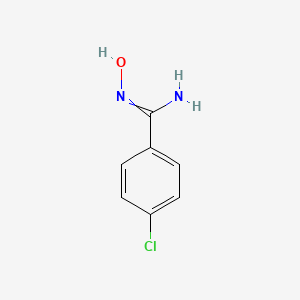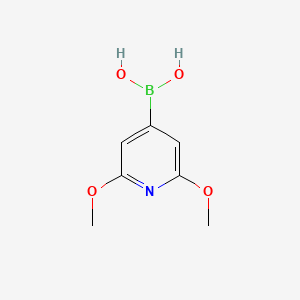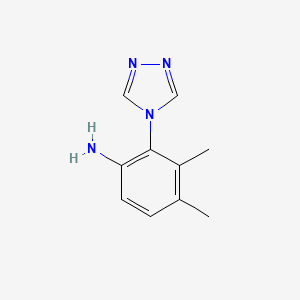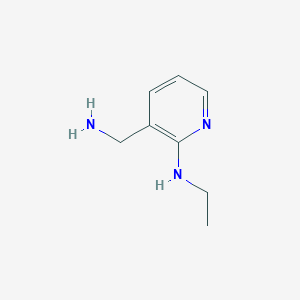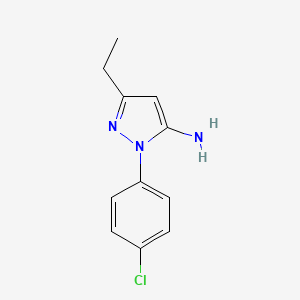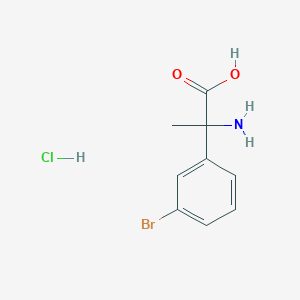
2-Amino-2-(3-bromophenyl)propanoic acid hydrochloride
Übersicht
Beschreibung
2-Amino-2-(3-bromophenyl)propanoic acid hydrochloride is a compound that is structurally related to amino acids, which are the building blocks of proteins. It contains an amino group (NH2), a bromophenyl group, and a carboxylic acid group (COOH), indicating its potential for involvement in chemical reactions typical of these functional groups.
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, the preparation of racemic 2-amino-3-(heteroaryl)propanoic acids, which share a similar backbone to 2-Amino-2-(3-bromophenyl)propanoic acid, has been achieved with yields ranging from 48-94% by reducing hydroxyimino derivatives with zinc dust and formic acid . Another related synthesis involves the preparation of optically active amino acids through optical resolutions, which could potentially be applied to the synthesis of enantiomerically pure forms of 2-Amino-2-(3-bromophenyl)propanoic acid .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Amino-2-(3-bromophenyl)propanoic acid has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, cis-4-(p-bromophenyl)-5-methyl-2-pyrrolidinone, has been determined, providing insights into the stereochemistry and molecular conformation .
Chemical Reactions Analysis
The chemical reactivity of 2-Amino-2-(3-bromophenyl)propanoic acid can be inferred from studies on similar compounds. The presence of the amino group allows for reactions typical of amines, such as acylation or the formation of amides . The bromophenyl group could potentially undergo further halogenation or be involved in cross-coupling reactions. The carboxylic acid group offers the possibility of forming esters or amides, as well as participating in decarboxylation reactions .
Physical and Chemical Properties Analysis
While specific data on 2-Amino-2-(3-bromophenyl)propanoic acid hydrochloride is not provided, the physical and chemical properties of related compounds have been characterized. For example, the solubility, melting point, and infrared spectrum of racemic mixtures have been used to study their crystalline properties, which could be relevant for understanding the behavior of 2-Amino-2-(3-bromophenyl)propanoic acid in different environments . The presence of the hydrochloride suggests that the compound is likely to be soluble in water and may exhibit properties typical of hydrochlorides, such as higher melting points and hygroscopicity.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Improved Synthesis Methods : Kitagawa et al. (2004, 2005) developed improved synthesis methods for racemic 2-amino-3-(heteroaryl)propanoic acids, including compounds with a furan or thiophene nucleus. This method yields high-quality compounds while preventing unfavorable hydrogenolysis of bromine on the thiophene nucleus (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004; Kitagawa, Khandmaa, Fukumoto, & Asada, 2005).
Asymmetric Synthesis : Monclus, Masson, & Luxen (1995) described an asymmetric synthesis method for various fluorinated l-tyrosines, using a process that includes the synthesis of benzyl bromides and alkylation of glycine enolate derivatives. This method is relevant for the synthesis of similar bromophenyl compounds (Monclus, Masson, & Luxen, 1995).
Optical Resolution Techniques : Shiraiwa et al. (1998) investigated the optical resolution of (RS)-Mercaptosuccinic Acid to synthesize stereoisomers of 2-amino-3-[(1,2-dicarboxyethyl)sulfanyl]Propanoic Acid (ADC), a process that could be adapted for the resolution of similar bromophenyl compounds (Shiraiwa et al., 1998).
Biological and Environmental Studies
- Phytotoxic and Mutagenic Effects : Jităreanu et al. (2013) evaluated the phytotoxic and genotoxic effects of various cinnamic acid derivatives, including 2,3-dibromo-3-(3-bromophenyl)-propanoic acid, on wheat seeds. This study provides insight into the environmental and biological impacts of similar bromophenyl compounds (Jităreanu, Pãdureanu, Tătărîngă, Tuchiluş, & Stănescu, 2013).
Other Relevant Studies
Organometallic Synthesis : Zaidlewicz & Wolan (2002) discussed the synthesis of ω-(4-bromophenyl)alkanoic acids and their borylation, which could be relevant for the study of similar bromophenyl compounds in organometallic chemistry (Zaidlewicz & Wolan, 2002).
Antioxidant Activity Study : Kushnir, Voloshchuk, Marchenko, & Vovk (2015) synthesized and studied the antioxidant activity of ammonium salts of 4-(3-bromophenyl) compounds, indicating potential biomedical applications of similar bromophenyl compounds (Kushnir, Voloshchuk, Marchenko, & Vovk, 2015).
Eigenschaften
IUPAC Name |
2-amino-2-(3-bromophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-9(11,8(12)13)6-3-2-4-7(10)5-6;/h2-5H,11H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDMRTOPFNWXSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(3-bromophenyl)propanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-chlorophenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic Acid](/img/structure/B3033834.png)

